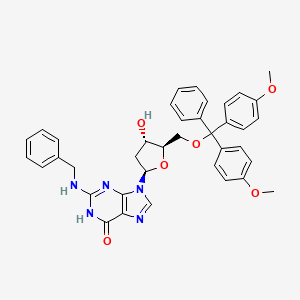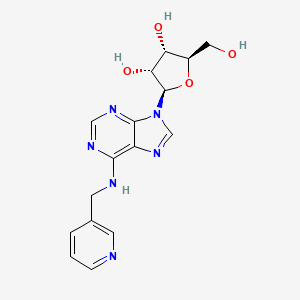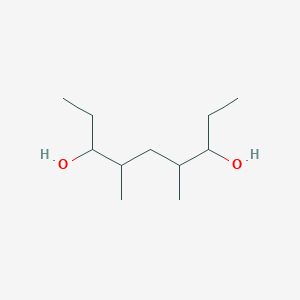
4,6-Dimethylnonane-3,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylnonane-3,7-diol is an organic compound with the molecular formula C11H24O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is part of the broader class of aliphatic alcohols and is characterized by its branched structure, which includes two methyl groups attached to a nonane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylnonane-3,7-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4,6-Dimethylnonane-3,7-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethylnonane-3,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Dimethylnonane-3,7-dione.
Reduction: 4,6-Dimethylnonane.
Substitution: 4,6-Dimethylnonane-3,7-dichloride or 4,6-Dimethylnonane-3,7-dibromide.
Applications De Recherche Scientifique
4,6-Dimethylnonane-3,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Dimethylnonane-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound may also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyloctane-2,6-diol
- 2,4-Dimethylnonane-1,5-diol
- 4,6-Dimethyldecane-3,7-diol
Uniqueness
4,6-Dimethylnonane-3,7-diol is unique due to its specific branching pattern and the position of its hydroxyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H24O2 |
|---|---|
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
4,6-dimethylnonane-3,7-diol |
InChI |
InChI=1S/C11H24O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-13H,5-7H2,1-4H3 |
Clé InChI |
IBZPFSMMYAGTBK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)CC(C)C(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


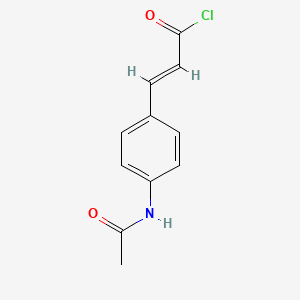
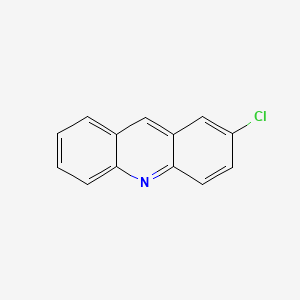
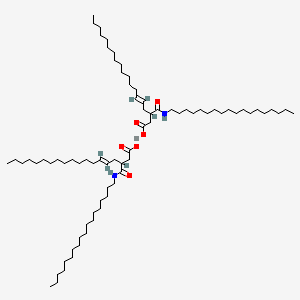
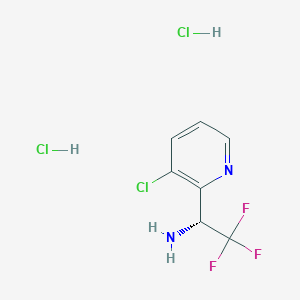


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
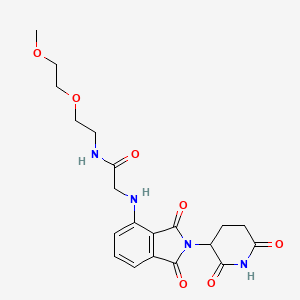
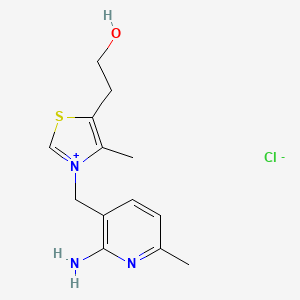
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
